Differential Gene Regulation in D. shibae: C18:1-HSL vs. Saturated and Diunsaturated Analogs
A head-to-head transcriptomic comparison in a *Dinoroseobacter shibae* ΔluxI1 (QS-null) mutant supplemented with 500 nM of C18-HSL (saturated), C18en-HSL (C18:1-HSL, monounsaturated), or C18dien-HSL (C18:2-HSL, diunsaturated) revealed that the effectiveness of gene expression restoration is strictly dependent on the number of double bonds in the acyl side chain [1]. The study showed that a saturated C18-HSL, which is not native to *D. shibae*, was able to fully restore the expression of Type IV secretion system (T4SS) genes to wild-type levels. In contrast, the native monounsaturated C18:1-HSL and the diunsaturated C18:2-HSL exhibited distinct and non-redundant restoration patterns for other gene sets, including those controlling cell division and flagellar biosynthesis [1][2]. This differential activity underscores that the precise unsaturation of C18:1-HSL is required to study the full and natural spectrum of QS-regulated phenotypes in this model organism.
| Evidence Dimension | Restoration of wild-type gene expression patterns in a QS-null mutant |
|---|---|
| Target Compound Data | C18:1-HSL (500 nM) restored specific gene sets related to cell division and flagella, but did not fully restore T4SS genes. |
| Comparator Or Baseline | Saturated C18-HSL (500 nM) fully restored T4SS genes. Diunsaturated C18:2-HSL (500 nM) exhibited another distinct restoration pattern. |
| Quantified Difference | The number of double bonds in the C18 acyl chain is a critical determinant of which gene regulons are activated, with saturated, monounsaturated, and diunsaturated forms producing non-overlapping transcriptional profiles. |
| Conditions | Supplementation of *Dinoroseobacter shibae* ΔluxI1 mutant cultures at the start of cultivation; analysis at mid-exponential phase (OD600 0.4). |
Why This Matters
This proves that the specific unsaturation of C18:1-HSL is essential for accurately modeling and studying QS pathways in *D. shibae* and other Roseobacter clade bacteria, as substitution with a saturated analog will lead to fundamentally different gene expression outcomes.
- [1] Patzelt, D., et al. (2013). You are what you talk: quorum sensing induces individual morphologies and cell division modes in Dinoroseobacter shibae. The ISME Journal, 7, 2274–2286. View Source
- [2] Patzelt, D., et al. (2012). Comparative analysis of D. shibae wild-type vs. delta-luxI1 supplemented with different acetylated homoserine-lactones. GEO DataSet GSE42010. View Source
